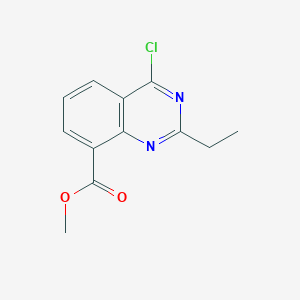
Methyl 4-chloro-2-ethylquinazoline-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-2-ethylquinazoline-8-carboxylate: is a quinazoline derivative with a molecular formula of C12H11ClN2O2
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 4-chloro-2-ethylquinazoline-8-carboxylate typically begins with the appropriate quinazoline precursor.
Reaction Steps: The process involves chlorination, ethylation, and esterification reactions.
Reaction Conditions: These reactions are often carried out under controlled temperatures and pressures, using catalysts to enhance the reaction rates.
Industrial Production Methods:
Scale-Up: Industrial production may involve batch or continuous flow processes.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions:
Oxidation: Methyl 4-chloro-2-ethylquinazoline-8-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under reflux conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted quinazoline derivatives.
科学的研究の応用
Chemistry:
Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in disease pathways.
Biological Probes: Used in the development of probes for biological studies.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Potential use in the formulation of agrochemicals.
作用機序
Molecular Targets and Pathways:
Enzyme Interaction: The compound may interact with specific enzymes, inhibiting their activity.
Signal Transduction: It may affect signal transduction pathways, altering cellular responses.
Mechanism:
Binding: The compound binds to the active site of the target enzyme or receptor.
Inhibition: This binding inhibits the normal function of the enzyme or receptor, leading to a therapeutic effect.
類似化合物との比較
- Methyl 4-chloro-2-methylquinazoline-8-carboxylate
- Ethyl 4-chloro-2-methylquinoline-6-carboxylate
- 4-Chloro-6-ethoxy-2-methylquinoline
Uniqueness:
- Ethyl Group: The presence of the ethyl group at the 2-position differentiates it from similar compounds.
- Biological Activity: Its unique structure may confer distinct biological activities compared to other quinazoline derivatives.
特性
分子式 |
C12H11ClN2O2 |
|---|---|
分子量 |
250.68 g/mol |
IUPAC名 |
methyl 4-chloro-2-ethylquinazoline-8-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-3-9-14-10-7(11(13)15-9)5-4-6-8(10)12(16)17-2/h4-6H,3H2,1-2H3 |
InChIキー |
OXEDUDCQUJOADK-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(C=CC=C2C(=O)OC)C(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


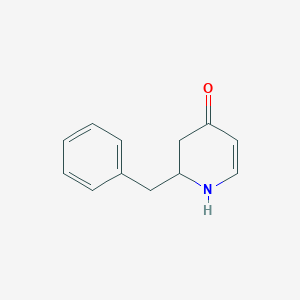
![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B13879170.png)
![8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13879174.png)
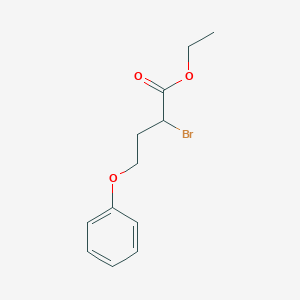
![ethyl N-[2-amino-4-(pyridin-3-ylmethoxy)phenyl]carbamate](/img/structure/B13879176.png)
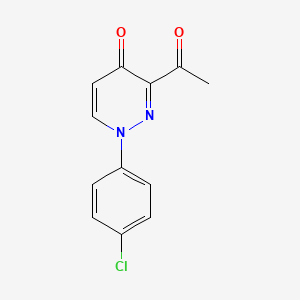




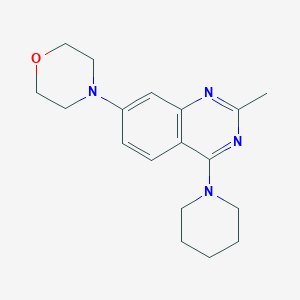


![Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13879229.png)
